MORF-627

Conformational bias integrin bent-closed X-ray crystallography

MORF-627 is a conformationally-biased, zwitterionic small-molecule inhibitor of integrin αvβ6 developed by Morphic Therapeutic as an oral development candidate for fibrotic diseases including idiopathic pulmonary fibrosis (IPF). The compound was designed to stabilize the bent-closed conformation of αvβ6 and was optimized using structure-based drug design and free energy perturbation (FEP+) to achieve high selectivity, oral bioavailability, and projected once-daily human dosing.

Molecular Formula C31H40FN3O4
Molecular Weight 537.7 g/mol
Cat. No. B15605865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMORF-627
Molecular FormulaC31H40FN3O4
Molecular Weight537.7 g/mol
Structural Identifiers
InChIInChI=1S/C31H40FN3O4/c32-22-7-9-25(27-10-12-31(13-14-31)20-39-27)26(18-22)28(30(36)37)35-16-11-24(19-35)38-17-2-1-5-23-8-6-21-4-3-15-33-29(21)34-23/h6-9,18,24,27-28H,1-5,10-17,19-20H2,(H,33,34)(H,36,37)/t24-,27+,28+/m1/s1
InChIKeyPFCLAPQUIKLTKZ-KGPYPHOUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

MORF-627 Procurement Guide: Selective αvβ6 Integrin Inhibitor for Fibrosis Research


MORF-627 is a conformationally-biased, zwitterionic small-molecule inhibitor of integrin αvβ6 developed by Morphic Therapeutic as an oral development candidate for fibrotic diseases including idiopathic pulmonary fibrosis (IPF) [1]. The compound was designed to stabilize the bent-closed conformation of αvβ6 and was optimized using structure-based drug design and free energy perturbation (FEP+) to achieve high selectivity, oral bioavailability, and projected once-daily human dosing [2]. Despite promising preclinical pharmacology, MORF-627 was discontinued after a 28-day nonhuman primate (NHP) safety study revealed oncogenic toxicity, and is now exclusively positioned as a research tool compound for probing αvβ6 biology [1][3].

Why Generic αvβ6 Inhibitors Cannot Substitute for MORF-627 in Fibrosis Studies


αvβ6 integrin inhibitors are not functionally interchangeable because they differ fundamentally in conformational mechanism, selectivity fingerprint, and physiochemical architecture. While inhibitors such as GSK3008348, GSK3335103, bexotegrast, and EMD527040 all target αvβ6, they operate through distinct binding modes: GSK3008348 and GSK3335103 are RGD-mimetics that engage the ligand-binding site without conformational bias for the bent-closed state [1]; bexotegrast is a dual αvβ6/αvβ1 inhibitor [2]; and EMD527040 lacks the zwitterionic permeability optimization needed for oral bioavailability [3]. MORF-627 is the only compound for which a co-crystal structure with the bent-closed αvβ6 headpiece has been solved (PDB 9CZF), providing unique structural evidence of its conformational stabilization mechanism [4]. These differences translate into divergent selectivity profiles, PK parameters, functional TGF-β signaling inhibition potency, and in vivo toxicology outcomes that preclude direct substitution in research protocols.

MORF-627 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


Unique Conformational Bias: Bent-Closed State Stabilization Verified by X-Ray Crystallography

MORF-627 is the only αvβ6 inhibitor with a published co-crystal structure (PDB 9CZF, 2.53 Å resolution) demonstrating direct stabilization of the bent-closed conformation of the αvβ6 headpiece [1]. This conformational state locks the integrin in a quiescent, non-signaling configuration, a mechanism distinct from all comparator RGD-mimetic inhibitors (GSK3008348, GSK3335103, EMD527040) that bind primarily to the extended/active conformation [2][3]. Bexotegrast also lacks published structural data confirming bent-closed stabilization. The bent-closed mechanism is functionally relevant because it avoids the potential for partial agonism or integrin outside-in signaling that may occur with active-state binders [1].

Conformational bias integrin bent-closed X-ray crystallography

Superior Isoform Selectivity: >300-Fold αvβ6 Over αvβ1 and αvβ8 vs. Broader-Spectrum Comparators

MORF-627 exhibits an IC50 of 1.1 nM for αvβ6 with >300-fold selectivity over αvβ1 and αvβ8 . This selectivity window is substantially wider than that of GSK3008348, which shows only 1.9-fold selectivity for αvβ6 (IC50 1.50 nM) over αvβ1 (IC50 2.83 nM) and is nearly equipotent against αvβ8 (IC50 2.26 nM) . Bexotegrast is intentionally a dual αvβ6/αvβ1 inhibitor with Kd values of 5.7 nM and 3.4 nM respectively (ratio 1.7:1), achieving no functional selectivity between these isoforms . EMD527040 demonstrates ~1,500-fold selectivity over αvβ3/αvβ5 (6 nM vs. >9.5 μM), but data for αvβ1 and αvβ8 selectivity are not available [1].

Isoform selectivity αvβ6 αvβ1 off-target

TGF-β1 Activation Pathway Potency: 11-Fold Superior vs. Clinical-Stage Dual Inhibitor Bexotegrast

MORF-627 inhibits αvβ6-mediated TGF-β1 activation with an IC50 of 2.63 nM, which is approximately 11-fold more potent than bexotegrast (PLN-74809), the only clinically active oral αvβ6-directed agent, which achieves an IC50 of 29.8 nM in the equivalent functional assay [1]. Downstream, MORF-627 inhibits SMAD2/3 phosphorylation with an IC50 of 8.3 nM [1]. While GSK3335103 also inhibits TGF-β signaling in vitro, its potency is reported only as pIC50 = 8 (IC50 ≈ 10 nM) for the biochemical binding assay, with functional TGF-β pathway IC50 values not disclosed . EMD527040 inhibits αvβ6-mediated cell adhesion to fibronectin at 6 nM but lacks published functional TGF-β signaling inhibition data .

TGF-β1 activation SMAD phosphorylation functional assay

Zwitterionic Architecture with Chameleonic Permeability: Enabling Oral Bioavailability vs. Majority Non-Oral αvβ6 Inhibitors

MORF-627 incorporates a zwitterionic design featuring both cationic and anionic moieties that confer 'chameleonic' properties—the ability to modulate polarity depending on solvent environment—enabling sufficient passive permeability for oral absorption while maintaining aqueous solubility [1][2]. This design was iteratively optimized using FEP+ calculations and cassette PK screening to achieve projected once-daily oral human dosing [2]. In contrast, GSK3008348 is administered exclusively via inhalation due to insufficient oral bioavailability [3], while EMD527040 has no reported oral PK data and lacks the structural features necessary for membrane permeation [4]. Among oral αvβ6 inhibitors, only GSK3335103 and bexotegrast have demonstrated oral bioavailability, but neither has the zwitterionic architecture that provided MORF-627 with a distinct solution-phase property set [5].

Zwitterionic oral bioavailability permeability chameleonicity

In Vivo Antifibrotic Efficacy in Bleomycin-Induced Pulmonary Fibrosis with Defined Toxicity Limitations

MORF-627 has demonstrated amelioration of bleomycin-induced pulmonary fibrosis in mice, confirming in vivo target engagement and antifibrotic activity [1]. However, the compound also produced rapid induction of urinary bladder epithelial proliferative changes progressing to early-stage invasive urothelial carcinoma in 2 of 2 cynomolgus macaques treated at 180 mg/kg/day for 28 days—a finding not reported for other αvβ6 inhibitors at comparable toxicology stages [2]. In vitro studies confirmed that this toxicity was mechanism-based (on-target αvβ6 inhibition in bladder epithelium), reversible by exogenous TGF-β, and reproducible across a panel of αvβ6 inhibitors in human bladder epithelial cells [2]. This toxicity profile makes MORF-627 a uniquely valuable tool for studying the role of αvβ6-TGF-β signaling in epithelial homeostasis and carcinogenesis.

Pulmonary fibrosis bleomycin model in vivo efficacy toxicology

FEP+-Guided Optimization Trajectory: Computational Selectivity Engineering Not Replicated by Other Public-Domain αvβ6 Programs

The selectivity and potency of MORF-627 were achieved through an explicit FEP+ (free energy perturbation) computational campaign that prospectively predicted αvβ6 vs. αvβ1/αvβ8 binding free energy differences to prioritize synthetic targets [1][2]. This methodology is documented in the primary publication and was validated against retrospective crystal structures of the compound series bound to multiple integrins [1]. In contrast, the discovery trajectories for GSK3008348, GSK3335103, bexotegrast, and EMD527040 relied on traditional medicinal chemistry optimization without published prospective FEP-guided selectivity engineering [3][4][5]. The availability of FEP+ validation data makes MORF-627 a benchmark compound for computational chemistry groups developing free energy methods or benchmarking integrin inhibitor selectivity predictions.

Free energy perturbation FEP+ structure-based drug design selectivity optimization

MORF-627: Optimal Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Integrin Conformational Dynamics Research: Pharmacological Probing of Bent-Closed State Biology

MORF-627 is the only αvβ6 inhibitor with direct structural evidence (PDB 9CZF) for stabilizing the bent-closed integrin conformation [1]. Research groups investigating how integrin conformational states regulate TGF-β activation, cell adhesion, and downstream signaling can use MORF-627 as a selective bent-closed state stabilizer to dissect conformational-specific pharmacology—a capability not offered by active-state RGD-mimetics (GSK3008348, GSK3335103) or dual inhibitors (bexotegrast). This application is supported by the published crystal structure and the detailed conformational mechanism described in the J. Med. Chem. drug annotation [1].

αvβ6-Isoform-Selective TGF-β Pathway Studies Requiring Minimal αvβ1 Confounding

With >300-fold selectivity for αvβ6 over αvβ1 and αvβ8, and an αvβ6-mediated TGF-β1 activation IC50 of 2.63 nM [1], MORF-627 enables functional dissection of αvβ6-specific TGF-β biology with substantially lower αvβ1 off-target risk than GSK3008348 (~1.9-fold selective) or bexotegrast (dual αvβ6/αvβ1 inhibitor). Researchers studying αvβ6-specific contributions to epithelial-mesenchymal transition, wound healing, or fibrogenesis in epithelial cell models will benefit from this clean selectivity window, particularly in tissues co-expressing αvβ1 on fibroblasts.

Oral αvβ6 Inhibitor Pharmacokinetic/Pharmacodynamic Benchmarking in Preclinical Models

MORF-627's zwitterionic design and FEP+-guided optimization delivered good oral PK with projected once-daily human dosing, and the compound demonstrated in vivo efficacy in the bleomycin-induced mouse pulmonary fibrosis model [1][2]. It can serve as a benchmark oral αvβ6 inhibitor for PK/PD correlation studies. The well-documented optimization trajectory, including cassette PK screening and permeability optimization, provides a rich dataset for DMPK scientists [2], though the compound's NHP toxicity precludes any therapeutic intent [3].

αvβ6-TGF-β-Mediated Epithelial Carcinogenesis Safety Pharmacology

MORF-627 is the only αvβ6 inhibitor for which a direct mechanistic link between selective αvβ6 inhibition and bladder urothelial carcinogenesis has been experimentally demonstrated in NHPs and validated in human bladder epithelial cell assays [3]. Pharmaceutical industry groups developing αvβ6-targeted agents (small molecules, antibodies, or ADCs) can use MORF-627 as a reference compound in target safety assessment panels to benchmark bladder epithelial proliferation liability. The toxicology publication demonstrates that the carcinogenic effect is on-target, mediated by local TGF-β suppression, and replicable across multiple αvβ6 inhibitor chemotypes [3].

Technical Documentation Hub

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